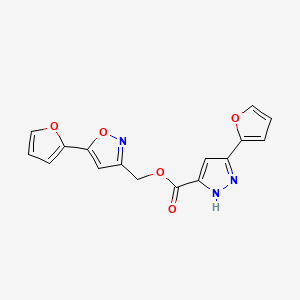

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Descripción

The compound "(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate" is a heterocyclic molecule featuring fused isoxazole and pyrazole rings, both substituted with furan-2-yl groups.

Propiedades

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c20-16(12-8-11(17-18-12)13-3-1-5-21-13)23-9-10-7-15(24-19-10)14-4-2-6-22-14/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUKLWKOYYJMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC(=NN3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan, isoxazole, and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

The compound (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables where relevant.

Antimicrobial Activity

Recent studies have indicated that compounds with isoxazole and pyrazole structures exhibit significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) against various strains of bacteria, indicating their effectiveness as antimicrobial agents.

Anti-inflammatory Properties

The furan and isoxazole groups are associated with anti-inflammatory effects. In vitro studies have shown that compounds similar to this compound can reduce the production of pro-inflammatory cytokines in cell models. This suggests potential therapeutic uses in treating inflammatory diseases.

Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects. Case studies involving animal models of neurodegeneration have shown that administration of similar compounds can improve cognitive function and reduce neuroinflammation.

Pesticidal Activity

The unique structure of this compound makes it a candidate for use as a botanical pesticide. Studies have reported that compounds with similar structures exhibit insecticidal properties against common agricultural pests. Field trials demonstrated significant reductions in pest populations when treated with formulations containing this compound.

Plant Growth Regulation

Research has suggested that this compound may act as a plant growth regulator. It has been observed to enhance growth parameters such as root length and biomass in certain crops, indicating its potential role in agricultural productivity.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved tensile strength and thermal stability.

Nanocomposite Development

This compound has been utilized in the synthesis of nanocomposites, which are materials composed of nanoscale components. Research indicates that these nanocomposites possess unique electrical and optical properties, making them suitable for applications in electronics and photonics.

Data Tables

Mecanismo De Acción

The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparación Con Compuestos Similares

Core Heterocyclic Frameworks

- Isoxazole-Pyrazole Hybrids : The target compound shares structural similarities with pyrazole carboxylates reported in , such as ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylates. These analogs exhibit planar geometries but differ in substituents (e.g., aroyl vs. furan groups), which influence electronic properties and solubility .

- Furan-Substituted Systems : Compounds like those in (e.g., (E)-3-(furan-2-yl)acrylaldehyde derivatives) feature furan rings linked to conjugated systems. The target compound’s furan substituents may enhance π-π stacking interactions, similar to observations in thiazole-furan hybrids () .

Crystallographic Insights

- Isostructural Analogs: and describe isostructural thiazole-pyrazole-triazole compounds with two independent molecules in the asymmetric unit. These exhibit planar conformations except for perpendicularly oriented fluorophenyl groups. By analogy, the target compound’s furan substituents may adopt similar non-planar orientations, affecting crystal packing and stability .

- Hydrogen Bonding: highlights hydrogen bonding as a critical factor in crystal packing. The absence of strong hydrogen-bond donors (e.g., -OH or -NH) in the target compound suggests weaker intermolecular forces compared to ranitidine derivatives (), which utilize amine groups for stabilization .

Yield and Purity

- High-Yield Analogues : Compounds in and were synthesized in yields exceeding 75–82%, suggesting that the target compound’s synthesis could achieve comparable efficiency with optimized conditions .

Physicochemical Properties

Solubility and Stability

- Furan vs. Halogen Substituents : The fluorophenyl and chlorophenyl groups in and reduce solubility in polar solvents compared to furan derivatives. The target compound’s furan substituents may improve solubility in organic solvents like dimethylformamide (DMF), as seen in .

- Thermal Stability : The planar conjugated system in the target compound likely enhances thermal stability, analogous to pyrazole carboxylates in , which are stable up to 200°C .

Spectroscopic Data

While specific NMR or MS data for the target compound is unavailable, analogs in show distinct ¹H-NMR signals for furan protons (δ 6.3–7.5 ppm) and ester carbonyls (δ 160–165 ppm in ¹³C-NMR). The target compound’s isoxazole and pyrazole rings would produce additional deshielded peaks .

Data Tables

Table 1: Comparison of Key Structural Features

Actividad Biológica

The compound (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (CAS Number: 1298024-26-6) is a complex organic molecule featuring furan, isoxazole, and pyrazole moieties. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.

The molecular formula of the compound is with a molecular weight of 325.27 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁N₃O₅ |

| Molecular Weight | 325.27 g/mol |

| CAS Number | 1298024-26-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The furan and isoxazole intermediates are synthesized through established methods such as the Paal-Knorr synthesis for furan and nitrile oxide cycloadditions for isoxazole.

- Coupling Reaction : The final step involves the esterification of the isoxazole intermediate with a pyrazole derivative under acidic conditions.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and isoxazole rings exhibit significant antimicrobial properties. A study involving various substituted pyrazoles showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of this compound in treating infections .

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. For instance, derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Specific studies reported that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Properties

The pyrazole scaffold is recognized for its anticancer potential. Several studies have explored the effects of related compounds on various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression suggests its utility in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may bind to specific receptors or proteins within cancer cells, altering their activity and promoting apoptotic pathways.

- Antimicrobial Mechanisms : The compound could disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens.

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects .

- Anti-inflammatory Evaluation : In vivo studies demonstrated that selected derivatives reduced carrageenan-induced paw edema in mice, indicating strong anti-inflammatory properties .

- Cancer Cell Line Studies : Compounds were tested against various cancer cell lines, showing dose-dependent cytotoxicity and induction of apoptosis through caspase activation .

Q & A

Q. Basic (Structural Characterization)

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of furan, isoxazole, and pyrazole rings. For example, furan protons typically resonate at δ 6.2–7.5 ppm, while isoxazole protons appear at δ 8.1–8.5 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 396.1052 for [M+H]⁺) validates the molecular formula .

- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming stereochemistry in crystalline forms .

How can reaction mechanisms for furan-isoxazole-pyrazole hybrid systems be elucidated?

Advanced (Reaction Mechanisms)

Mechanistic studies require:

- Kinetic Analysis : Monitoring reaction progress via HPLC to identify intermediates (e.g., nitrile oxide intermediates in cycloaddition) .

- Isotopic Labeling : Using ¹⁵N-labeled nitrile oxides to trace regioselectivity in isoxazole formation .

- DFT Calculations : Modeling transition states (e.g., B3LYP/6-31G* level) to predict activation energies for key steps like esterification .

What computational methods are suitable for predicting this compound’s electronic properties and reactivity?

Q. Advanced (Computational Modeling)

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. For example, furan rings often show high HOMO energies (−5.2 eV), making them reactive toward electrophiles .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .

- SHELX Software : Refine X-ray diffraction data to correlate crystal packing with stability .

What biological activities have been reported for structurally analogous compounds?

Basic (Biological Activity)

Analogous furan-pyrazole hybrids exhibit:

- Analgesic Effects : ED₅₀ values of 10–15 mg/kg in rodent models, likely via COX-2 inhibition .

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Anticancer Potential : IC₅₀ of 20 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .

How can researchers resolve contradictions in spectral or crystallographic data?

Q. Advanced (Data Contradiction Analysis)

- Multi-Technique Cross-Validation : Compare NMR, IR, and XRD data to identify discrepancies (e.g., conflicting NOESY vs. XRD spatial arrangements) .

- Temperature-Dependent NMR : Detect dynamic effects (e.g., ring flipping in isoxazole) that may cause signal splitting .

- DFT-Enhanced Refinement : Use computational models to reconcile experimental bond angles with theoretical predictions .

What strategies are used to establish structure-activity relationships (SAR) for this compound?

Q. Advanced (SAR Development)

- Functional Group Modulation : Synthesize derivatives with substituents (e.g., –Cl, –OCH₃) on the furan ring to assess impact on bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole carboxylate) for target binding using molecular docking (AutoDock Vina) .

- In Silico ADMET : Predict bioavailability and toxicity (e.g., CYP450 inhibition) to prioritize derivatives for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.